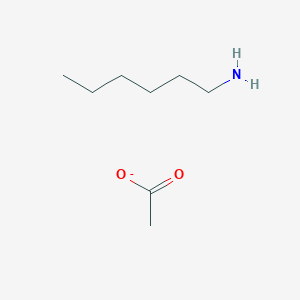
Hexan-1-amine acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexan-1-amine acetate, also known as 1-hexanamine acetate, is an organic compound with the molecular formula C8H19NO2. It is a colorless to almost colorless liquid that is soluble in water and various organic solvents. This compound is primarily used in chemical research and industrial applications due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Hexan-1-amine acetate can be synthesized through several methods. One common approach involves the reaction of hexan-1-amine with acetic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the amine to its acetate form. The reaction can be represented as follows:
C6H15N+CH3COOH→C8H19NO2+H2O
Industrial Production Methods
In industrial settings, this compound is often produced using continuous flow reactors to optimize yield and efficiency. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
Hexan-1-amine acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly employed.
Major Products
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines and esters.
科学的研究の応用
Hexan-1-amine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
作用機序
The mechanism of action of hexan-1-amine acetate involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. In industrial applications, its reactivity with other chemicals is harnessed to produce desired products through controlled chemical reactions.
類似化合物との比較
Hexan-1-amine acetate can be compared with other similar compounds such as hexylamine and other alkyl amines:
Hexylamine: Hexylamine (C6H15N) is a primary amine with a similar structure but lacks the acetate group. It is used in similar applications but has different reactivity and properties.
Other Alkyl Amines: Compounds like butylamine and octylamine share structural similarities but differ in chain length and functional groups, leading to variations in their chemical behavior and applications.
Conclusion
This compound is a versatile compound with significant importance in various fields of research and industry. Its unique properties and reactivity make it a valuable tool for scientists and engineers working on diverse applications.
特性
分子式 |
C8H18NO2- |
|---|---|
分子量 |
160.23 g/mol |
IUPAC名 |
hexan-1-amine;acetate |
InChI |
InChI=1S/C6H15N.C2H4O2/c1-2-3-4-5-6-7;1-2(3)4/h2-7H2,1H3;1H3,(H,3,4)/p-1 |
InChIキー |
HSULLSUSGAHAOJ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCN.CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734684.png)
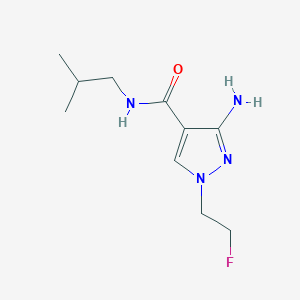

![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734704.png)
![4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol](/img/structure/B11734711.png)
![[(4-ethoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734719.png)
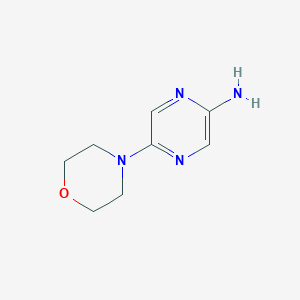
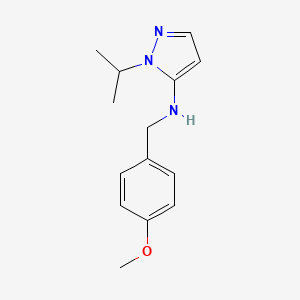
![[(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B11734735.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734744.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734749.png)
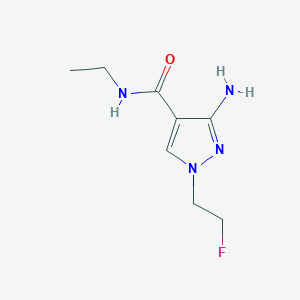
![2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol](/img/structure/B11734760.png)
